Elisidepsin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

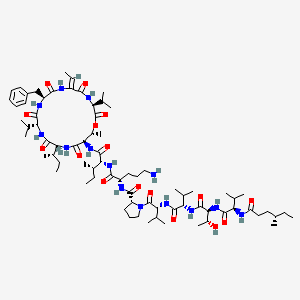

Elisidepsin, también conocido como PM02734 o Irvalec, es un péptido cíclico sintético derivado de fuentes marinas que pertenece a la familia de la Kahalalide F. Actualmente se encuentra en desarrollo clínico de fase II y ha mostrado efectos citotóxicos potentes en varias líneas celulares cancerosas. This compound induce oncosis rápida en células que expresan ErbB3, un miembro de la familia de los receptores del factor de crecimiento epidérmico .

Métodos De Preparación

Elisidepsin se sintetiza mediante una serie de reacciones químicas que involucran compuestos derivados de fuentes marinas. La ruta sintética generalmente implica la formación de una estructura de péptido cíclico, que es crucial para su actividad biológica. La ruta sintética exacta y las condiciones de reacción son propiedad y no se han revelado completamente en el dominio público. Los métodos de producción industrial para this compound implican procesos de síntesis y purificación a gran escala para garantizar la pureza y la eficacia del compuesto .

Análisis De Reacciones Químicas

Elisidepsin experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de varios productos de oxidación.

Reducción: El compuesto también puede sufrir reacciones de reducción, aunque estas son menos comunes.

Sustitución: this compound puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio.

Aplicaciones Científicas De Investigación

Clinical Trials and Efficacy

Elisidepsin is currently undergoing evaluation in various clinical trials for its efficacy against multiple cancer types. Notable findings include:

- Phase II Clinical Trials : this compound is being tested in phase II trials for NSCLC and other solid tumors. Preliminary results suggest promising antitumor activity, particularly in patients with specific molecular profiles .

- Sensitivity Predictors : A study identified that sensitivity to this compound correlates with the expression of the ErbB3 receptor in certain cancer cell lines. This suggests that patient selection based on molecular markers could enhance treatment outcomes .

- Impact of Hypoxia : Hypoxic conditions have been shown to reduce the efficacy of this compound by inhibiting its binding to membranes. This highlights the importance of tumor microenvironments in determining treatment effectiveness .

Case Studies

Several case studies illustrate the application of this compound in clinical settings:

- Non-Small Cell Lung Cancer :

- Combination Therapies :

- Long-Term Treatment Outcomes :

Summary Table of Findings

Mecanismo De Acción

Elisidepsin ejerce sus efectos interactuando con glicosiliceramidas en la membrana plasmática de las células tumorales. Esta interacción conduce a la disrupción de la integridad de la membrana, lo que resulta en la permeabilización celular y la muerte celular necrótica. El compuesto se dirige a los balsas lipídicas y los lípidos hidroxilados en la membrana celular, lo que lleva a cambios morfológicos rápidos y permeabilización de la membrana .

Comparación Con Compuestos Similares

Elisidepsin es único en comparación con otros compuestos similares debido a su mecanismo de acción específico y su capacidad para inducir oncosis rápida. Los compuestos similares incluyen otros miembros de la familia Kahalalide F, como la propia Kahalalide F. La interacción única de this compound con glicosiliceramidas y sus potentes efectos citotóxicos lo convierten en un candidato prometedor para la terapia contra el cáncer .

Propiedades

Fórmula molecular |

C75H124N14O16 |

|---|---|

Peso molecular |

1477.9 g/mol |

Nombre IUPAC |

(2R)-N-[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12R,15R,18R,19R)-9-benzyl-15-[(2S)-butan-2-yl]-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[(2R)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2R)-3-methyl-2-[[(4S)-4-methylhexanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C75H124N14O16/c1-20-43(15)33-34-53(91)80-54(38(5)6)68(97)87-61(46(18)90)72(101)82-56(40(9)10)69(98)83-57(41(11)12)74(103)89-36-28-32-52(89)66(95)78-50(31-27-35-76)64(93)85-59(44(16)21-2)71(100)88-62-47(19)105-75(104)58(42(13)14)84-63(92)49(23-4)77-65(94)51(37-48-29-25-24-26-30-48)79-67(96)55(39(7)8)81-70(99)60(45(17)22-3)86-73(62)102/h23-26,29-30,38-47,50-52,54-62,90H,20-22,27-28,31-37,76H2,1-19H3,(H,77,94)(H,78,95)(H,79,96)(H,80,91)(H,81,99)(H,82,101)(H,83,98)(H,84,92)(H,85,93)(H,86,102)(H,87,97)(H,88,100)/b49-23-/t43-,44-,45-,46+,47+,50-,51-,52+,54+,55+,56-,57+,58-,59+,60+,61-,62+/m0/s1 |

Clave InChI |

ZNVCPJPCKSJWDH-UCTDCHLSSA-N |

SMILES |

CCC(C)CCC(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)NC(C(C)CC)C(=O)NC2C(OC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)C(C)C)CC3=CC=CC=C3)C(C)C)C |

SMILES isomérico |

CC[C@H](C)CCC(=O)N[C@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N1CCC[C@@H]1C(=O)N[C@@H](CCCN)C(=O)N[C@H]([C@@H](C)CC)C(=O)N[C@@H]2[C@H](OC(=O)[C@@H](NC(=O)/C(=C/C)/NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC2=O)[C@@H](C)CC)C(C)C)CC3=CC=CC=C3)C(C)C)C |

SMILES canónico |

CCC(C)CCC(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)NC(C(C)CC)C(=O)NC2C(OC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)C(C)C)CC3=CC=CC=C3)C(C)C)C |

Sinónimos |

elisidepsin irvalec PM02734 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.